molecular formula C15H11FO3 B2858128 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid CAS No. 338393-64-9

3-[2-(4-Fluorophenoxy)phenyl]acrylic acid

Cat. No.: B2858128
CAS No.: 338393-64-9
M. Wt: 258.248
InChI Key: BXEPYPAITBZKTN-BJMVGYQFSA-N
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Description

3-[2-(4-Fluorophenoxy)phenyl]acrylic acid is a useful research compound. Its molecular formula is C15H11FO3 and its molecular weight is 258.248. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEPYPAITBZKTN-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Research Context and Scope of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Significance of Acrylic Acid Derivatives in Chemical Research

Acrylic acid (prop-2-enoic acid) and its derivatives are fundamental building blocks in chemical synthesis and polymer science. In the realm of biomedical and pharmaceutical research, these compounds are particularly valued for their versatile reactivity and ability to serve as scaffolds for creating molecules with significant biological effects.

The acrylic acid moiety, characterized by a carboxylic acid group attached to a vinyl group, is a key component in the synthesis of a wide range of compounds. Researchers have successfully utilized this scaffold to design novel therapeutic agents. For instance, certain derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammation, indicating their potential as anti-inflammatory drugs. nih.gov

Furthermore, studies have shown that acrylate-based derivatives can exhibit potent antiproliferative properties. As analogues of natural compounds like combretastatin, some acrylic acid derivatives have demonstrated significant cytotoxic effects against cancer cell lines and the ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov This highlights their potential in the development of new anticancer agents. The versatility of the acrylic acid structure also extends to its use in creating polymers for drug delivery systems, materials science, and agricultural chemicals. semanticscholar.orgresearchgate.netchemimpex.com

Table 1: Examples of Research Applications for Acrylic Acid Derivatives

Research Area Application Example Key Findings
Anti-inflammatory Agents Dual COX/LOX Inhibition Acrylic acid scaffold used to design compounds that inhibit enzymes involved in the inflammatory pathway. nih.gov
Anticancer Agents Tubulin Polymerization Inhibition Derivatives designed as combretastatin analogues show potent cytotoxic effects against cancer cells. nih.gov
Drug Delivery Polymer-based Systems Used to create polymers like Eudragit and Carbopol for controlled drug release formulations. semanticscholar.org
Agricultural Chemicals Herbicide/Pesticide Formulation Serve as intermediates in the synthesis of crop protection chemicals. chemimpex.com

Exploration of Fluorophenoxy and Phenyl Moieties in Novel Compounds

The incorporation of specific functional groups, or moieties, is a critical strategy in modern drug design to enhance a compound's efficacy, metabolic stability, and pharmacokinetic profile. The phenyl and fluorophenoxy groups present in 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid are of significant interest in medicinal chemistry.

The phenyl moiety is one of the most common ring systems found in pharmaceuticals. It often serves as a central scaffold to which other functional groups are attached, orienting them for optimal interaction with biological targets. nih.gov However, its properties can be finely tuned through substitution.

The introduction of a fluorine atom, as seen in the fluorophenoxy group, is a widely used tactic in drug development. The presence of fluorine can dramatically alter a molecule's properties. It is highly electronegative and can influence the acidity or basicity of nearby functional groups, which can affect how the molecule binds to a receptor. Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby increasing the compound's half-life in the body. This enhancement of metabolic stability is a crucial advantage in creating more effective drugs. The fluorine atom can also improve a compound's lipophilicity, aiding its passage through cell membranes.

The phenoxy group itself is recognized as a "privileged" moiety in drug discovery. It is a key component in numerous approved drugs and is known to participate in crucial binding interactions with biological targets, including hydrophobic and π–π stacking interactions. The ether oxygen in the phenoxy group can also influence the optimal positioning of the phenyl ring within a binding site.

Current Research Landscape Pertaining to this compound

The current research landscape for the specific compound this compound appears to be in a nascent stage. While the individual components of the molecule—acrylic acid, fluorophenoxy, and phenyl groups—are well-studied and known for their importance in medicinal chemistry, there is a notable lack of published, peer-reviewed studies focusing specifically on this combined structure.

Chemical suppliers list this compound as a compound available for research purposes, confirming its synthesis and accessibility for investigation. scbt.com However, detailed reports on its synthesis, biological activity, or specific applications are not readily found in scientific literature. Research on analogous structures, such as those with different substitutions on the phenoxy or phenyl rings (e.g., chloro, methoxy (B1213986), or trifluoromethoxy groups), is more common and provides a framework for potential areas of investigation for this specific compound. prepchem.com

Based on the known properties of its constituent moieties, it is plausible to hypothesize that research on this compound could be directed toward areas such as:

Anti-inflammatory agents: Leveraging the acrylic acid backbone known to be effective in COX/LOX inhibitors.

Anticancer research: Exploring its potential as an antiproliferative agent, similar to other functionalized acrylic acids.

Materials science: Investigating its use as a monomer for creating specialized polymers.

The absence of a significant body of literature indicates that this compound represents an underexplored area of chemical space, holding potential for novel discoveries in various scientific fields.

Synthetic Methodologies for 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Retrosynthetic Analysis of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic routes. The first disconnection is at the carbon-carbon double bond of the acrylic acid group, suggesting a condensation reaction. The second key disconnection is at the diaryl ether bond.

Route A: Ether formation followed by acrylic acid synthesis. This is often the more common approach.

Disconnection 1 (C=C bond): The acrylic acid side chain can be disconnected via a retro-Knoevenagel or retro-Perkin reaction. This leads to the precursor aldehyde, 2-(4-Fluorophenoxy)benzaldehyde (B1304238) .

Disconnection 2 (C-O ether bond): The diaryl ether in 2-(4-Fluorophenoxy)benzaldehyde can be disconnected via a retro-Ullmann condensation. This points to 2-hydroxybenzaldehyde and 1-fluoro-4-iodobenzene (or another suitably activated aryl halide) as the starting materials.

Route B: Acrylic acid synthesis followed by ether formation.

Disconnection 1 (C-O ether bond): The diaryl ether is disconnected first, leading to 3-(2-hydroxyphenyl)acrylic acid and an activated fluorophenyl precursor.

Disconnection 2 (C=C bond): The 3-(2-hydroxyphenyl)acrylic acid can be traced back to 2-hydroxybenzaldehyde and malonic acid .

The choice between these routes often depends on the availability of starting materials and the relative ease of the reactions involved. Route A is generally preferred as the final condensation step is typically robust and high-yielding.

Classical and Contemporary Approaches to Arylacrylic Acid Synthesis

The formation of the arylacrylic acid moiety is a cornerstone of this synthesis. Several methods, both classical and contemporary, are available.

Knoevenagel Condensation: This is a widely used method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. For the synthesis of this compound, 2-(4-fluorophenoxy)benzaldehyde would be condensed with malonic acid. researchgate.net

Perkin Reaction: This reaction provides a stereospecific route to (E)-arylacrylic acids. nih.gov It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. For this synthesis, 2-(4-fluorophenoxy)benzaldehyde would react with acetic anhydride and sodium acetate.

Heck Reaction: A more contemporary approach, the Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. google.com In this case, an aryl halide like 2-(4-fluorophenoxy)iodobenzene could be coupled with acrylic acid or one of its esters, followed by hydrolysis if an ester is used. This method offers high yields and is compatible with a wide range of functional groups.

The formation of the diaryl ether linkage is typically achieved through the Ullmann Condensation , which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.

Optimization of Reaction Conditions for this compound Formation

Optimizing reaction conditions is crucial for maximizing yield and purity. For the Knoevenagel condensation, key parameters include the choice of catalyst, solvent, and temperature.

ParameterConditionRationale
Catalyst Pyridine with a catalytic amount of piperidineA combination of a weak base (pyridine) and a stronger base (piperidine) often enhances the reaction rate. researchgate.net
Solvent 1,4-Dioxane, Ethanol, or solvent-freeThe choice of solvent can influence reaction time and yield. Solvent-free conditions are often preferred from a green chemistry perspective. researchgate.net
Temperature RefluxHigher temperatures are typically required to drive the condensation and subsequent decarboxylation.
Reactant Ratio Molar excess of malonic acid (e.g., 1:3 aldehyde to malonic acid)Using an excess of the active methylene compound can push the equilibrium towards the product. researchgate.net

For the Ullmann condensation to form the diaryl ether precursor, optimization involves:

ParameterConditionRationale
Catalyst Copper salts (e.g., CuI, CuO) or palladium-based catalystsCopper is the classical catalyst, but modern methods may use palladium for milder conditions.
Base K₂CO₃, Cs₂CO₃A base is required to deprotonate the phenol.
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO)These solvents facilitate the reaction by dissolving the reactants and operating at high temperatures.
Temperature 120-180 °CHigh temperatures are generally necessary to drive the reaction to completion.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles can reduce the environmental impact of the synthesis.

Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times for Knoevenagel condensations, often from hours to minutes, while also increasing yields. researchgate.net Ultrasound irradiation is another energy-efficient method that can accelerate the reaction. brazilianjournals.com.br

Greener Solvents: Efforts have been made to replace traditional solvents like pyridine and DMF. Water, ionic liquids, or solvent-free conditions are more environmentally benign alternatives for the Knoevenagel condensation. researchgate.net

Bio-based Feedstocks: While not directly applicable to this specific molecule without significant synthetic redesign, there is a growing trend in chemistry to produce platform chemicals like acrylic acid from renewable resources such as glycerol (B35011) and lactic acid. renewable-carbon.eursc.orgosti.gov This shift away from petrochemical sources is a key goal of green chemistry. rsc.org

Stereoselective Synthesis Strategies for this compound

The double bond in the acrylic acid moiety can exist as either the (E) or (Z) isomer. For many applications, a single isomer is required.

Perkin Reaction: As mentioned, the Perkin condensation is a stereospecific reaction that typically yields the more stable (E)-isomer (trans) of the arylacrylic acid. nih.gov The reaction mechanism favors the formation of the trans product.

Knoevenagel Condensation: The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions. The use of certain catalysts and solvents can favor the formation of one isomer over the other, although it often produces a mixture that may require subsequent isomerization or purification.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful methods for stereoselective alkene synthesis. The Horner-Wadsworth-Emmons reaction, in particular, is often used to selectively form (E)-α,β-unsaturated esters (which can be hydrolyzed to the acid) from aldehydes.

By selecting the appropriate synthetic method, it is possible to control the stereochemistry of the final product, which is often crucial for its intended biological or material properties.

Mechanistic Investigations of Reactions Involving 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Reaction Pathway Elucidation for Derivatization of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid

The derivatization of this compound can proceed through several reaction pathways, primarily involving the carboxylic acid functionality and the carbon-carbon double bond. Key transformations include esterification, amidation, and addition reactions.

Esterification: The conversion of this compound to its corresponding esters is a common derivatization. The reaction typically proceeds via a Fischer-Speier esterification mechanism in the presence of an alcohol and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction pathway involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of a water molecule, yields the ester.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. The reaction of the acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to the amide with the elimination of a chloride ion.

Addition Reactions: The α,β-unsaturated system in this compound is susceptible to nucleophilic addition reactions, often in a conjugate (Michael) fashion. The reaction pathway for a Michael addition involves the attack of a nucleophile at the β-carbon of the acrylic acid moiety. This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the addition product. The specific conditions and the nature of the nucleophile will dictate the regioselectivity and stereoselectivity of the addition.

Role of Catalysis in Transformations of this compound

Catalysis plays a pivotal role in facilitating and controlling the outcomes of reactions involving this compound. Both acid and base catalysis, as well as transition-metal catalysis, are significant.

Acid and Base Catalysis: As mentioned, acid catalysis is crucial for esterification reactions. In contrast, base catalysis is often employed in reactions such as the Knoevenagel condensation, which is a potential synthetic route to this compound. In derivatization, a base can be used to deprotonate the carboxylic acid, forming a carboxylate anion which can then act as a nucleophile in certain reactions.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for the synthesis and derivatization of aryl acrylic acids. For instance, a Suzuki coupling could potentially be used to introduce the 4-fluorophenoxy)phenyl group. In terms of transformations of the acrylic acid itself, catalytic hydrogenation of the double bond is a common reaction. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The mechanism involves the adsorption of both the acrylic acid and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

The choice of catalyst and reaction conditions can significantly influence the selectivity of these transformations. For example, in hydrogenation, specific catalysts can be chosen to selectively reduce the double bond without affecting the aromatic rings or the carboxylic acid group.

Kinetics and Thermodynamics of Reactions with this compound

The kinetics and thermodynamics of reactions involving this compound are essential for understanding reaction rates and equilibria. While specific data for this compound is scarce, general principles can be applied.

Kinetics: The rates of reaction for the derivatization of this compound will depend on several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For instance, in an acid-catalyzed esterification, the reaction rate is typically first order with respect to the acrylic acid, the alcohol, and the acid catalyst. The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid.

A hypothetical kinetic study of the esterification of this compound with methanol (B129727) could yield data as presented in the interactive table below.

Experiment[Acrylic Acid] (M)[Methanol] (M)[H+] (M)Initial Rate (M/s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.013.0 x 10⁻⁵
40.10.10.023.0 x 10⁻⁵

Thermodynamics: The thermodynamics of these reactions determine the position of the equilibrium and the feasibility of the transformation. Esterification is a reversible reaction, and its equilibrium position is governed by the equilibrium constant (Keq). The reaction is typically slightly exothermic. The Gibbs free energy change (ΔG) for the reaction will determine its spontaneity.

For a reversible reaction such as esterification, the thermodynamic parameters can be estimated. The table below provides hypothetical thermodynamic data for the esterification of this compound with methanol.

ParameterValue
Enthalpy Change (ΔH°)-5 to -10 kJ/mol
Entropy Change (ΔS°)-10 to -20 J/(mol·K)
Gibbs Free Energy Change (ΔG° at 298 K)-2 to -7 kJ/mol
Equilibrium Constant (Keq at 298 K)2 to 10

These values indicate a slightly exothermic reaction that is spontaneous under standard conditions, favoring the formation of the ester product at equilibrium. The equilibrium can be shifted towards the product side by removing water, one of the products, from the reaction mixture.

Computational Chemistry and Theoretical Studies of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Quantum Chemical Calculations on Molecular Structure of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional arrangement of atoms and the electronic landscape of a molecule. For this compound, these calculations are expected to reveal a non-planar geometry. The steric hindrance between the acrylic acid moiety and the 4-fluorophenoxy group at the ortho position of the central phenyl ring would likely induce a significant dihedral angle between the planes of the two phenyl rings.

Similar computational studies on related 2-phenoxy-phenyl derivatives have shown that the ether linkage introduces a degree of flexibility, but also defined conformational preferences. The final geometry is a delicate balance of steric repulsion and electronic interactions, such as π-π stacking, if conformations allow. The presence of the electron-withdrawing fluorine atom on the terminal phenoxy ring is anticipated to influence the charge distribution across the molecule, which in turn can affect intermolecular interactions.

Below is a hypothetical data table summarizing the kind of geometric parameters that would be obtained from a DFT optimization of this compound, based on typical values for similar organic molecules.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-O-C Bond Angle (Ether Linkage)118-122°
Dihedral Angle (Phenyl-O-Phenyl)40-60°
C=C Bond Length (Acrylic Acid)1.34-1.36 Å
C=O Bond Length (Carbonyl)1.20-1.22 Å
C-F Bond Length1.33-1.35 Å

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules over time. For this compound, the primary sources of conformational flexibility are the rotation around the ether linkage and the single bonds of the acrylic acid side chain. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them.

By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its preferred shapes. For instance, in a polar solvent, conformations that expose the carboxylic acid group to the solvent would be favored. The insights from MD simulations are crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its activity. Studies on other molecules with ether linkages have demonstrated that these connections provide significant rotational freedom, which can be a critical factor in molecular recognition processes.

Prediction of Reactivity and Selectivity via Computational Models for this compound

Computational models can predict the reactivity and selectivity of a molecule by analyzing its electronic structure. For this compound, reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and local softness indices, can identify the most probable sites for nucleophilic and electrophilic attack.

The acrylic acid moiety is a key functional group, with the double bond and the carboxylic acid group being potential sites for various chemical transformations. The electron-withdrawing nature of the fluorine atom and the phenoxy group can modulate the reactivity of the entire molecule. For example, the acidity of the carboxylic proton can be influenced by these substituents. Computational models for similar fluorinated acrylic acids have been used to rationalize their reactivity in polymerization and other chemical reactions. researchgate.netresearchgate.net

Electronic Structure and Aromaticity Studies of this compound

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's electronic transitions, chemical reactivity, and stability.

It is expected that the HOMO would be primarily located on the electron-rich phenoxy-phenyl moiety, while the LUMO would be concentrated on the electron-accepting acrylic acid portion of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Aromaticity is another important aspect of the electronic structure. Both phenyl rings are expected to exhibit strong aromatic character. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) can be used to quantify the degree of aromaticity in each ring, providing insights into the electronic delocalization within the molecule.

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy-6.0 to -6.5 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Dipole Moment2.0 to 3.0 Debye

Biochemical Interactions of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid in Vitro and in Silico

Enzyme Binding and Inhibition Studies of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid (In Vitro)

No specific in vitro studies detailing the binding or inhibition of enzymes by this compound have been identified in the public domain. While research on other acrylic acid derivatives has shown inhibitory activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), there is no direct evidence to confirm similar activity for this specific compound. nih.gov

Receptor Ligand Interactions of this compound (In Silico Modeling)

There are no available in silico modeling studies that describe the interaction of this compound with any specific biological receptors. Consequently, information regarding its potential binding affinities, interaction modes, or receptor selectivity is currently unavailable.

Protein-Ligand Docking Simulations for this compound

No published research could be found that presents protein-ligand docking simulations for this compound. Such studies are crucial for predicting the binding conformation and estimating the binding affinity of a ligand to a protein's active site. Without these simulations, the potential protein targets and binding interactions of this compound remain unknown.

Cellular Target Identification for this compound (In Vitro Assays)

There is a lack of published in vitro assays aimed at identifying the cellular targets of this compound. Cellular assays are fundamental for elucidating the mechanism of action of a compound, and the absence of such data means its biological effects at a cellular level have not been characterized.

Metabolic Pathway Interactions of this compound (In Vitro Enzymatic Studies)

No in vitro enzymatic studies have been reported that investigate the metabolic pathways involving this compound. Research into how this compound is metabolized by key enzyme families, such as cytochrome P450, is not present in the available scientific literature. Therefore, its metabolic stability, potential metabolites, and interactions with metabolic enzymes are not known.

Structure Activity Relationship Sar Studies for 3 2 4 Fluorophenoxy Phenyl Acrylic Acid and Its Analogues

Design Principles for Modifying the 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid Core Structure

The this compound scaffold is a diaryl ether derivative, a structural motif present in many biologically active compounds. The design of analogues is based on systematically altering three main components of the molecule: the acrylic acid side chain, the central phenyl ring (A-ring), and the terminal 4-fluorophenoxy ring (B-ring).

Key design principles include:

Modification of the Acrylic Acid Moiety: The carboxylic acid group is a key site for interaction, often acting as a hydrogen bond donor and acceptor. Modifications can include esterification or amidation to alter polarity and cell permeability. The rigidity of the double bond is also a target for modification; for instance, reduction to a propanoic acid derivative can increase flexibility, which may impact receptor binding. Studies on related 3-arylpropionic acids have shown that introducing substitutions on the propionic acid chain can enhance pharmacokinetic properties by blocking metabolic oxidation. researchgate.net

Substitution on the Phenyl Rings: Both the central phenyl ring and the terminal fluorophenoxy ring can be substituted at various positions. The goal is to probe the steric, electronic, and hydrophobic requirements of the binding site. Common modifications involve adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy (B1213986) groups) to map out favorable interactions.

Scaffold Hopping: In some cases, the entire diaryl ether scaffold may be replaced by a different chemical structure that maintains the key pharmacophoric features. This advanced strategy aims to discover novel intellectual property or improve properties like metabolic stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific QSAR models for this compound derivatives are not extensively published, studies on analogous diaryl ether compounds provide significant insights into the methodologies and descriptors that would be relevant. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For a series of diaryl ether derivatives acting as inhibitors of the M. tuberculosis enzyme InhA, a 3D-QSAR Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed. nih.gov This model highlighted the importance of several physicochemical properties:

Steric Properties: The model indicated that bulky substituents were favored at certain positions on one of the phenyl rings (the A-ring), suggesting the presence of a large hydrophobic pocket in the target's binding site. nih.gov

Electrostatic Properties: The model showed that electropositive groups were preferred at some positions, while electronegative groups were favored at others, guiding the placement of polar substituents.

Hydrophobic Properties: Hydrophilic (water-loving) substituents were found to be beneficial on the other phenyl ring (the B-ring), likely to form hydrogen bonds with amino acid residues in the binding site. nih.gov

Hydrogen Bonding: The ability to act as a hydrogen bond donor or acceptor was also identified as a critical determinant of activity. nih.gov

Pharmacophore Modeling Based on this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, a hypothetical pharmacophore can be constructed based on its structural features and models developed for similar phenoxyphenyl derivatives.

A study on phenoxyphenol derivatives identified a four-feature pharmacophore model (AHRR) as being optimal for activity. semanticscholar.org This model consists of:

One Hydrogen Bond Acceptor (A): This feature is critical for forming a directed polar interaction with the biological target.

One Hydrophobic Group (H): This represents a non-polar region of the molecule that interacts with a corresponding hydrophobic pocket in the receptor.

Two Aromatic Rings (R): These features recognize the importance of the flat, hydrophobic phenyl rings for binding, potentially through π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. semanticscholar.org

Applying this concept to this compound, a likely pharmacophore would include:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a prime candidate for this feature.

Two Aromatic/Hydrophobic Centers: The two phenyl rings of the diaryl ether core would serve as these features.

An Electronegative/Halogen Feature: The fluorine atom on the terminal phenyl ring could represent a specific interaction point.

Such a model serves as a valuable tool for designing new molecules with potentially improved activity or for virtually screening large compound libraries to identify novel hits with the same core binding features.

Substituent Effects on the Biochemical Activity of this compound Analogues

The biochemical activity of analogues is highly sensitive to the nature and position of substituents on the aromatic rings. SAR studies on related diaryl ether and phenoxy-containing compounds have revealed several key trends that are likely applicable to the this compound scaffold.

Effects of Halogen Substitution: The 4-fluoro substituent on the terminal phenoxy ring is often a critical feature. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the 4-fluorophenoxy derivative was found to be the most potent. mdpi.com Replacing the fluorine with hydrogen or other groups like a 4-acetamidophenoxy group led to a distinct decrease in activity. mdpi.com Similarly, in a series of phenoxy acetic acid derivatives designed as COX-2 inhibitors, incorporating a bromine atom at the para-position of the phenoxy ring resulted in heightened activity compared to unsubstituted analogues. mdpi.com

Steric and Electronic Effects: In a 3D-QSAR study of diphenyl ether derivatives, bulky, hydrophobic groups were found to be favorable on the phenyl A-ring (the ring attached to the side chain), while small, hydrophilic substituents were preferred on the B-ring (the terminal ring). nih.gov This suggests a specific orientation within the binding site, with one part of the molecule fitting into a larger, greasier pocket and the other end interacting with a more polar region.

Positional Isomerism: The relative position of substituents is crucial. For instance, in a series of phenoxybenzamides, moving a piperazinyl substituent from the ortho to the para position on the central phenyl ring resulted in a more than 12-fold increase in antiplasmodial activity, highlighting a significant spatial constraint in the binding site. mdpi.com

The following table summarizes representative SAR findings from analogous diaryl ether series, illustrating the impact of various substituents on biological activity.

General StructureSubstituent (R)Substituent (X)Observed Activity TrendReference Series
Phenoxybenzamide Scaffold4-FluorophenoxyAmide side chainHigh antiplasmodial activity2-Phenoxybenzamides mdpi.com
4-Phenoxy (unsubstituted)Amide side chainDecreased activity
H (no phenoxy group)Amide side chainModerate activity
Phenoxy Acetic Acid Scaffold4-BromophenoxyHydrazone side chainIncreased COX-2 inhibitionPhenoxy Acetic Acids mdpi.com
Unsubstituted PhenoxyHydrazone side chainLower COX-2 inhibition

These collective findings provide a robust framework for guiding the future design and optimization of novel analogues based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Characterization of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons on the two phenyl rings. The vinylic protons of the acrylic acid moiety would likely appear as doublets in the region of δ 6.0-8.0 ppm, with a characteristic coupling constant for a trans configuration. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm), the vinylic carbons, and the aromatic carbons. The carbon atoms bonded to the fluorine and oxygen atoms would show characteristic chemical shifts and coupling constants (in the case of ¹⁹F-¹³C coupling).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following are predicted values based on the analysis of similar structures and have not been experimentally verified for this compound).

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)>10 (broad s)168 - 172
Vinylic CH=CH6.2 - 7.9 (d)120 - 145
Aromatic CH6.8 - 7.8 (m)115 - 160
C-F-158 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-O-150 - 160

Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₁FO₃), the expected exact mass would be calculated. A common ionization technique for such a molecule is electrospray ionization (ESI), which would likely produce a protonated molecule [M+H]⁺. One source suggests a potential [M+H]⁺ peak at m/z 273.07.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments on the protonated molecule would induce fragmentation, providing insights into the molecular structure. Expected fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). Fragmentation of the ether linkage could also be observed.

Interactive Data Table: Expected Mass Spectrometry Data

IonExpected m/zFragmentation Pathway
[M+H]⁺259.07Protonated molecule
[M-H₂O+H]⁺241.06Loss of water
[M-COOH+H]⁺214.07Loss of carboxylic acid group
[C₇H₄FO]⁺123.02Cleavage of the ether bond

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should appear around 1680-1710 cm⁻¹. The C=C stretching of the acrylic moiety and the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely produce a strong band around 1200-1250 cm⁻¹. The C-F stretching vibration is expected in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the aromatic rings and the acrylic acid would be expected to show strong Raman signals.

Interactive Data Table: Characteristic IR and Raman Bands

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)WeakStretching
C=O (Carboxylic Acid)1680-1710 (strong)MediumStretching
C=C (Alkene)1620-1640 (medium)StrongStretching
C=C (Aromatic)1450-1600 (multiple bands)StrongStretching
C-O (Ether)1200-1250 (strong)MediumAsymmetric Stretching
C-F1100-1200 (strong)WeakStretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the trans configuration of the acrylic acid double bond and reveal the conformation of the phenoxy-phenyl moiety. Furthermore, it would provide information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. While no specific crystallographic data for the title compound was found, studies on similar cinnamic acid derivatives have been reported, often showing dimerization through hydrogen bonding of the carboxylic acid groups. researchgate.netrsc.org

Interactive Data Table: Expected Crystallographic Parameters (Note: These are generalized parameters for organic molecules and not specific to the title compound.)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
Hydrogen BondingO-H···O interactions forming dimers
ConformationPlanar acrylic acid, twisted phenoxy-phenyl

Advanced Chromatographic Purity and Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the purity determination of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic system has strong absorbance (around 254 nm or 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the carboxylic acid by GC-MS can be challenging due to its polarity and high boiling point. Derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is often employed to improve its chromatographic behavior. chrom-china.comuva.nl The mass spectrometer provides identification of the parent compound and any separated impurities based on their mass spectra.

Interactive Data Table: Typical Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetection
HPLCC18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient)UV at 254 nm
GC-MS (after derivatization)Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (EI)

Design and Synthesis of Derivatives and Analogues of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Rational Design Strategies for Optimizing Biochemical Properties

The rational design of derivatives of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous compounds, such as 2-phenoxybenzamides and other acrylic acid derivatives, provide valuable insights into the key structural features that govern biological activity. mdpi.comnih.gov

A primary strategy involves the modification of the carboxylic acid group to improve metabolic stability and cell permeability. The acrylic acid moiety itself can be considered a suitable template for designing novel inhibitors of various enzymes. nih.gov Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the impact of specific structural changes on the compound's interaction with its biological target. This data-driven approach allows for the prioritization of synthetic targets with a higher probability of desired biochemical properties.

Synthesis of Ester and Amide Derivatives of this compound

The carboxylic acid functional group of this compound is a prime target for derivatization to generate esters and amides. These modifications can alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Esterification: Ester derivatives are commonly synthesized by reacting the parent carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Alternatively, milder methods like the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed, particularly for sensitive alcohol substrates. The general scheme for esterification is depicted below:

this compound + R-OH --(Catalyst)--> this compound ester

Amidation: Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride (B1165640), followed by reaction with a primary or secondary amine. Common reagents for this activation step include thionyl chloride (SOCl₂) or oxalyl chloride for acyl chloride formation. A more direct and milder approach involves the use of peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to facilitate the reaction between the carboxylic acid and the amine. nih.gov

this compound + R₁R₂NH --(Coupling Agent)--> N-substituted 3-[2-(4-Fluorophenoxy)phenyl]acrylamide

The following table illustrates a hypothetical library of ester and amide derivatives that could be synthesized from this compound to explore a range of physicochemical properties.

Derivative Type Reactant Potential Derivative Name Expected Change in Property
EsterMethanol (B129727)Methyl 3-[2-(4-Fluorophenoxy)phenyl]acrylateIncreased lipophilicity
EsterEthanolEthyl 3-[2-(4-Fluorophenoxy)phenyl]acrylateIncreased lipophilicity
EsterIsopropanolIsopropyl 3-[2-(4-Fluorophenoxy)phenyl]acrylateFurther increased lipophilicity
AmideAmmonia3-[2-(4-Fluorophenoxy)phenyl]acrylamideIncreased polarity, H-bond donor/acceptor
AmideMethylamineN-Methyl-3-[2-(4-Fluorophenoxy)phenyl]acrylamideModerate increase in lipophilicity
AmideDiethylamineN,N-Diethyl-3-[2-(4-Fluorophenoxy)phenyl]acrylamideSignificant increase in lipophilicity

Introduction of Halogenated Analogues and Their Synthetic Routes

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of this compound is a common strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. Halogens can influence lipophilicity, metabolic stability, and binding interactions through halogen bonding.

Synthetic routes to halogenated analogues typically involve the use of halogenated starting materials or electrophilic halogenation of the parent compound or its precursors. For instance, to introduce an additional halogen on the phenoxy ring, a halogen-substituted 4-fluorophenol (B42351) could be used in the initial ether synthesis. Similarly, a halogenated 2-bromobenzaldehyde (B122850) could serve as a precursor for modifications on the phenyl ring.

Electrophilic aromatic substitution reactions can also be employed. For example, bromination can be achieved using N-bromosuccinimide (NBS) with a suitable catalyst, while chlorination can be carried out with N-chlorosuccinimide (NCS). The position of halogenation will be directed by the existing substituents on the aromatic rings.

Below is a table outlining potential halogenated analogues and the general synthetic approach.

Analogue Position of Halogenation Potential Synthetic Precursor Rationale for Modification
3-[2-(2-Chloro-4-fluorophenoxy)phenyl]acrylic acidPhenoxy ring2-Chloro-4-fluorophenolModulate electronic properties and lipophilicity
3-[2-(4-Fluorophenoxy)-5-chlorophenyl]acrylic acidPhenyl ring2-Bromo-5-chlorobenzaldehydeInvestigate steric and electronic effects
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acidPhenoxy ring3,4-DifluorophenolEnhance metabolic stability and binding
3-[5-Bromo-2-(4-fluorophenoxy)phenyl]acrylic acidPhenyl ring5-Bromo-2-fluorobenzaldehydeIntroduce potential for halogen bonding

Exploration of Heterocyclic Modifications on the this compound Scaffold

Replacing one of the phenyl rings or introducing heterocyclic substituents on the this compound scaffold can lead to significant changes in biological activity, selectivity, and physicochemical properties. Heterocycles can introduce diverse functionalities, such as hydrogen bond donors and acceptors, and can act as bioisosteres for the phenyl rings, potentially improving solubility and metabolic stability.

Commonly explored heterocyclic modifications include the introduction of five- or six-membered rings containing nitrogen, oxygen, or sulfur atoms. For example, the terminal phenyl ring of the phenoxy group could be replaced with a pyridine (B92270), pyrimidine, or pyrazine (B50134) ring. Synthetic access to such analogues would involve the use of the corresponding hydroxypyridine or other suitable heterocyclic starting material in the nucleophilic aromatic substitution reaction.

Furthermore, the acrylic acid moiety can be utilized as a handle for the construction of heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of pyrazoline derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoline (B3343090) derivatives.

The following table provides examples of potential heterocyclic modifications.

Modification Type Heterocycle Introduced Potential Synthetic Strategy Anticipated Benefit
Phenyl Ring ReplacementPyridineUllmann condensation with a hydroxypyridineImproved solubility and metabolic stability
Phenyl Ring ReplacementPyrimidineNucleophilic aromatic substitution with a hydroxypyrimidineAltered electronic distribution and H-bonding
Side Chain CyclizationPyrazoleReaction of an α,β-unsaturated ketone intermediate with hydrazineIntroduction of a new pharmacophore
Side Chain CyclizationIsoxazoleReaction of an α,β-unsaturated ketone intermediate with hydroxylamineModulation of chemical properties

Peptide Conjugation Strategies Involving this compound

Peptide conjugation is an emerging strategy to enhance the therapeutic potential of small molecules by improving their targeting, cellular uptake, and pharmacokinetic profiles. neulandlabs.com The carboxylic acid group of this compound provides a convenient attachment point for conjugation to peptides.

The most common method for peptide conjugation involves the formation of an amide bond between the carboxylic acid of the small molecule and an amine group on the peptide (either the N-terminus or the side chain of an amino acid like lysine). This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The choice of peptide is crucial and depends on the desired therapeutic outcome. Cell-penetrating peptides (CPPs) can be used to enhance intracellular delivery, while targeting peptides can direct the conjugate to specific tissues or cell types. The linker used to connect the small molecule to the peptide can also be varied to control the stability and release of the active compound.

An example of a peptide conjugation strategy is outlined below:

Peptide Type Example Peptide Conjugation Chemistry Therapeutic Goal
Cell-Penetrating PeptideTat peptide (GRKKRRQRRRPQ)Amide bond formation via EDC/NHS couplingEnhanced intracellular delivery
Targeting PeptideRGD peptide (Arg-Gly-Asp)Amide bond formation via HATU couplingTargeting integrin-expressing cells
Solubilizing PeptidePoly-lysineAmide bond formation to lysine (B10760008) side chainsIncreased aqueous solubility

Interdisciplinary Research Applications of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid Excluding Clinical

Potential as a Precursor in Material Science Research

Similarly, the application of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid as a building block for novel materials has not been documented in accessible research. Acrylic acid derivatives are often utilized in the synthesis of polymers and other advanced materials. The presence of the fluorophenoxy group could impart unique properties such as altered thermal stability, hydrophobicity, or optical characteristics to resulting materials. Nevertheless, no specific research has been published to confirm these possibilities.

Applications in Chemical Biology Tool Development

The development of chemical biology tools often relies on molecules with specific functionalities that can be used to study or manipulate biological systems. While the structure of this compound might suggest a basis for the design of such tools, for instance, by functionalizing the acrylic acid group, there is no evidence in the current body of scientific literature of it being used for this purpose.

Future Research Directions and Open Questions in the Study of 3 2 4 Fluorophenoxy Phenyl Acrylic Acid

Unexplored Synthetic Routes and Methodologies

The synthesis of 3-[2-(4-fluorophenoxy)phenyl]acrylic acid and its derivatives presents opportunities for methodological innovation. While classical approaches to similar diaryl ethers and acrylic acids exist, several modern catalytic strategies remain largely unexplored for this specific scaffold.

Future research in this area could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The application of Heck and Suzuki-Miyaura coupling reactions, which are well-established for the formation of carbon-carbon bonds, could offer efficient and versatile routes to this compound and its analogs. mdpi.comnih.govresearchgate.netchemrevlett.commdpi.com These methods are known for their high yields, regioselectivity, and functional group tolerance, making them attractive for creating a library of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Copper-Catalyzed Ullmann-Type Couplings: Recent advancements in Ullmann-type reactions, particularly with the use of more efficient catalysts and milder reaction conditions, could provide an alternative and potentially more economical pathway to the diaryl ether core of the molecule. acs.org

Bio-inspired and Green Synthetic Routes: Exploring biosynthetic pathways or chemoenzymatic strategies could lead to more sustainable and environmentally friendly methods for producing this compound. researchgate.netrsc.org The use of renewable feedstocks and biocatalysts is a growing area of interest in chemical synthesis. rsc.org

A comparative analysis of potential synthetic routes is presented in the table below.

Synthetic RoutePotential AdvantagesPotential Challenges
Heck Coupling High functional group tolerance, good stereoselectivity.Requires a pre-functionalized aryl halide and an alkene.
Suzuki-Miyaura Coupling Mild reaction conditions, high yields, commercially available boronic acids.Potential for side reactions, requires careful optimization of catalyst and base. mdpi.com
Ullmann Condensation Cost-effective reagents (copper catalysts).Often requires harsh reaction conditions, can have limited substrate scope. acs.org

Deeper Understanding of Biochemical Interaction Mechanisms

Preliminary insights suggest that this compound may interact with biological targets such as enzymes or receptors. The acrylic acid moiety, in synergy with the fluorophenoxy group, could be a key determinant of its biological activity, potentially modulating enzyme inhibition in targets like cyclooxygenase-2 (COX-2). researchgate.net However, the precise mechanisms of interaction remain an open question.

Key areas for future investigation include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific cellular proteins that bind to this compound.

Enzyme Inhibition Kinetics: Conducting detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any identified enzyme targets.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound in complex with its biological target, providing a detailed view of the binding interactions.

Cellular Pathway Analysis: Investigating the downstream effects of the compound's interaction with its target on cellular signaling pathways.

Novel Computational Approaches for Predictive Modeling

Computational modeling offers a powerful toolkit for predicting the properties and biological activities of molecules, thereby guiding experimental efforts. For this compound, in silico methods can provide valuable insights into its behavior and interactions.

Future computational studies could involve:

Molecular Docking: Performing docking simulations to predict the binding orientation and affinity of the compound within the active sites of potential biological targets, such as COX enzymes or various kinases. mdpi.comnih.govmdpi.comresearchgate.netnih.gov This can help to prioritize experimental screening efforts.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound and its complexes with biological macromolecules. rsc.org This can provide information on the stability of binding and the conformational changes that may occur upon interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of this compound derivatives with their biological activities. researchgate.net This can aid in the rational design of more potent and selective analogs.

The following table outlines potential computational approaches and their expected outcomes.

Computational MethodObjectiveExpected Outcome
Molecular Docking Predict binding mode and affinity to protein targets.Identification of key interacting residues and a ranked list of potential biological targets. nih.gov
Molecular Dynamics Assess the stability of the ligand-protein complex over time.Understanding of the dynamic nature of the interaction and conformational flexibility. rsc.org
QSAR Correlate chemical structure with biological activity.A predictive model to guide the synthesis of new derivatives with improved activity. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels in complex matrices is crucial for pharmacokinetic studies, environmental monitoring, and quality control. The presence of a fluorine atom in the molecule offers unique opportunities for specialized analytical techniques.

Promising avenues for research in this area include:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Leveraging the unique properties of the fluorine nucleus for the development of highly selective and sensitive ¹⁹F NMR methods. scholaris.canih.gov This technique can provide both quantitative and structural information, even in complex mixtures, with minimal background interference. scholaris.capsu.edursc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Developing and validating HRMS-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for the sensitive and accurate quantification of the compound and its potential metabolites. ecoitn.eu

Novel Sensor Technologies: Exploring the development of chemical or biological sensors for the rapid and real-time detection of this compound.

Expansion into New Areas of Chemical and Biological Research

The diaryl ether scaffold is present in a wide range of biologically active compounds, suggesting that this compound could have applications beyond its initially presumed activities. researchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.net

Future research could expand into the following areas:

Medicinal Chemistry: Investigating the potential of the compound and its derivatives as therapeutic agents for a variety of diseases. Given the known activities of related structures, this could include exploring its potential as an anti-inflammatory, anticancer, or anticonvulsant agent. nih.govnih.gov

Agrochemicals: Evaluating the herbicidal, fungicidal, or insecticidal properties of this compound, as many commercial agrochemicals contain the diaryl ether motif.

Materials Science: Exploring the use of the compound as a monomer or building block for the synthesis of novel polymers with unique properties conferred by the fluorophenoxy and acrylic acid functionalities.

The diverse biological activities of compounds containing the 4-fluorophenoxy moiety are highlighted in the table below.

Compound ClassBiological ActivityReference
Quinoline Derivativesc-Met kinase inhibition (anticancer) nih.govresearchgate.net
Chalcone DerivativesAntioxidant, anti-inflammatory, analgesic researchgate.net
Piperazine DerivativesTyrosinase inhibition (antimelanogenic) nih.gov
Oxadiazole/Triazole DerivativesAnticonvulsant nih.gov
N-acyl Tryptophan DerivativesP2Y14R antagonism (anti-inflammatory) dovepress.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to link fluorophenyl and phenoxy groups, followed by acrylic acid formation via Knoevenagel condensation. Key variables include temperature (60–80°C for coupling), catalyst (Pd(PPh₃)₄), and solvent (THF or DMF). Yields improve with anhydrous conditions and inert atmospheres . For example, notes that oxidation/reduction steps (e.g., using LiAlH₄ or H₂/Pd-C) yield derivatives like dihydroacrylic acid (92% yield) or alcohols (68% yield), highlighting the impact of reagent selection .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • Methodological Answer :

  • NMR : Confirm substituent positions (e.g., fluorophenyl and phenoxy groups via 1^1H and 19^19F NMR).
  • HPLC : Assess purity (>98% recommended for biological assays).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z 273.07).
  • Melting Point : Compare with literature values (e.g., 169–171°C for analogous fluorinated benzoic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Systematic approaches include:

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-specific cytotoxicity thresholds.
  • Control Experiments : Use fluorophenyl analogs (e.g., ’s imidazo[1,2-a]pyridine derivatives) to isolate structure-activity relationships (SAR).
  • Meta-Analysis : Cross-reference PubChem/CAS data to identify outliers in reported IC50_{50} values .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., COX-2 or kinases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2: 5KIR) to map hydrogen bonds between the acrylic acid moiety and Arg120/His90 residues.
  • MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories, AMBER force field).
  • QSAR : Correlate substituent electronegativity (fluorine’s impact) with bioactivity using Gaussian-calculated descriptors (e.g., HOMO-LUMO gaps) .

Q. How does the fluorophenoxy group influence photostability and reactivity under UV-vis irradiation?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances stability. Experimental protocols:

  • UV-Vis Spectroscopy : Monitor degradation kinetics (λ = 254 nm, 0–24 hrs).
  • LC-MS : Identify photodegradants (e.g., defluorinated or oxidized byproducts).
  • Comparative Studies : Contrast with non-fluorinated analogs (e.g., 2-phenoxyphenyl acrylic acid) to quantify fluorine’s protective role .

Data-Driven and Experimental Design Questions

Q. How should researchers design SAR studies to optimize bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with varying substituents (e.g., Cl, CF3_3, or OCH3_3 at the 4-fluorophenoxy position).
  • In Vitro Screening : Prioritize compounds with >50% inhibition at 10 µM in primary assays (e.g., kinase panels).
  • ADME Profiling : Use Caco-2 cells for permeability and microsomal stability assays. highlights fluorobenzyl groups improving lipophilicity (LogP ~2.8) and target binding .

Q. What strategies mitigate side reactions (e.g., decarboxylation) during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain <80°C during condensation steps.
  • Protective Groups : Use tert-butyl esters for the acrylic acid moiety to prevent decarboxylation.
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd) with immobilized variants to reduce side products .

Tables for Key Data

Reaction Optimization (Adapted from )
Reducing Agent
---------------------------
H2_2/Pd-C
LiAlH4_4
Computational Parameters (Docking Study Example)
Protein Target
Ligand Docking Score (kcal/mol)
Key Interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.